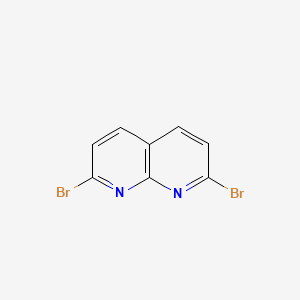

2,7-Dibromo-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMFYWGNHDQCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722458 | |

| Record name | 2,7-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64976-53-0 | |

| Record name | 2,7-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2,7-Dibromo-1,8-naphthyridine: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,7-dibromo-1,8-naphthyridine, a valuable scaffold in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 2,6-diaminopyridine, and proceeds through a two-step sequence involving a Skraup-Doebner-von Miller cyclization followed by a bromination reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of this important heterocyclic compound.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for molecular recognition and coordination chemistry.[3] Consequently, derivatives of 1,8-naphthyridine have garnered significant interest for their potential applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2][4] The this compound derivative serves as a versatile building block, allowing for further functionalization at the 2 and 7 positions through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecular architectures.

This guide will focus on a reliable and accessible synthetic route to this compound, starting from 2,6-diaminopyridine. The chosen pathway involves the formation of the 1,8-naphthyridine core via a well-established cyclization reaction, followed by the introduction of the bromine atoms.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2,6-diaminopyridine is efficiently achieved in two key steps:

-

Step 1: Skraup-Doebner-von Miller Cyclization to form the 1,8-naphthyridine scaffold. In this step, 2,6-diaminopyridine is reacted with malic acid in the presence of a strong acid, typically sulfuric acid, to yield 2,7-dihydroxy-1,8-naphthyridine.

-

Step 2: Bromination of the resulting dihydroxy intermediate. The hydroxyl groups at the 2 and 7 positions are subsequently replaced with bromine atoms using a suitable brominating agent, such as phosphorus oxybromide (POBr₃), to afford the desired this compound.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic method for the synthesis of quinolines and related heterocyclic systems. In this specific application, the reaction of 2,6-diaminopyridine with malic acid in concentrated sulfuric acid proceeds through a series of complex transformations. The sulfuric acid serves both as a catalyst and a dehydrating agent. Malic acid, under these harsh conditions, is believed to dehydrate and decarboxylate to form malondialdehyde in situ. One of the amino groups of 2,6-diaminopyridine then undergoes a condensation reaction with the malondialdehyde, followed by an intramolecular electrophilic cyclization onto the pyridine ring. A subsequent dehydration and oxidation cascade leads to the aromatic 2,7-dihydroxy-1,8-naphthyridine. The dihydroxy product exists in tautomeric equilibrium with its corresponding pyridone form.

Figure 2: Simplified mechanistic pathway of the Skraup-Doebner-von Miller reaction.

Bromination with Phosphorus Oxybromide

The conversion of the hydroxyl groups of 2,7-dihydroxy-1,8-naphthyridine to bromine atoms is achieved through a nucleophilic substitution reaction. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation. The mechanism involves the initial activation of the hydroxyl groups by POBr₃, converting them into better leaving groups. The bromide ions, generated from POBr₃, then act as nucleophiles, attacking the activated positions and displacing the leaving group to form the C-Br bond. The driving force for this reaction is the formation of stable phosphorus-oxygen bonds.

Experimental Protocols

Safety Precaution: These procedures involve the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of 2,7-Dihydroxy-1,8-naphthyridine

Materials and Reagents:

-

2,6-Diaminopyridine

-

Malic acid

-

Concentrated Sulfuric Acid (98%)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to 2,6-diaminopyridine in a 2:1 molar ratio of sulfuric acid to the diamine. The addition should be done slowly and with cooling in an ice bath to control the exothermic reaction.

-

To this stirred mixture, add malic acid in a slight molar excess (approximately 1.1 equivalents) relative to 2,6-diaminopyridine.

-

Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until a precipitate is formed.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the solid product under vacuum to obtain crude 2,7-dihydroxy-1,8-naphthyridine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Synthesis of this compound

Materials and Reagents:

-

2,7-Dihydroxy-1,8-naphthyridine

-

Phosphorus oxybromide (POBr₃)

-

Anhydrous solvent (e.g., toluene or xylenes)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2,7-dihydroxy-1,8-naphthyridine in an excess of phosphorus oxybromide (typically 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent if used) and maintain for 8-12 hours. The reaction should be carried out under a nitrogen atmosphere to prevent the ingress of moisture.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the excess POBr₃ by slowly pouring the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Quantitative Data

| Step | Product | Starting Material | Reagents | Typical Yield |

| 1 | 2,7-Dihydroxy-1,8-naphthyridine | 2,6-Diaminopyridine | Malic Acid, H₂SO₄ | 60-70% |

| 2 | This compound | 2,7-Dihydroxy-1,8-naphthyridine | POBr₃ | 70-85% |

Characterization Data

The structural confirmation of the synthesized compounds is essential. The following are the expected characterization data for the intermediate and the final product.

2,7-Dihydroxy-1,8-naphthyridine

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~11.5 (br s, 2H, OH), 7.8-8.0 (d, 2H), 6.5-6.7 (d, 2H). The broad singlet for the hydroxyl protons is characteristic and its chemical shift can vary.

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=O), 150, 140, 115, 110. The spectrum will show the tautomeric pyridone form.

-

IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch, broad), ~1650 (C=O stretch), ~1600, 1550 (C=C and C=N stretching).[5][6]

This compound

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.2-8.4 (d, 2H), 7.5-7.7 (d, 2H). The spectrum is typically simple due to the symmetry of the molecule.

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155, 145, 140, 125, 120.

-

IR (KBr, cm⁻¹): ~1600, 1540, 1450 (aromatic C=C and C=N stretching), ~700-600 (C-Br stretch).[7]

-

Mass Spectrometry (EI-MS) m/z: Expected molecular ion peaks corresponding to the isotopic pattern of two bromine atoms.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from 2,6-diaminopyridine. By providing detailed experimental protocols, mechanistic insights, and expected characterization data, this document aims to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and materials science. The presented methodology is robust and can be adapted for the synthesis of various other substituted 1,8-naphthyridine derivatives.

References

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines - PMC. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J. [Link]

-

1,8-Naphthyridine-2,7-diol | C8H6N2O2 | CID 5250759 - PubChem. [Link]

-

Bromination of 2-Methyl-1,8-naphthyridine Derivatives - 应用化学. [Link]

-

(PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines - ResearchGate. [Link]

-

2,7-Dimethyl-1,8-naphthyridine - PMC - NIH. [Link]

-

(PDF) Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines - ResearchGate. [Link]

-

Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry - Illinois Experts. [Link]

-

Spectral Characteristics of 2,7-Naphthyridines - MDPI. [Link]

-

2,7-Dihydroxy-naphthaldehyde - the NIST WebBook. [Link]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][5]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][5] - Revue Roumaine de Chimie -. [Link]

-

2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: an ultrasensitive fluorescent probe for glucopyranoside - PubMed. [Link]

-

Infrared Spectroscopy - CDN. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [Link]

-

13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM - ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Synthesis of 1, 8-Naphthyridine Derivatives using Biodegradable Starch Sulfuric Acid as Heterogeneous Catalyst - ResearchGate. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. [Link]

-

1,8-Naphthyridine - Wikipedia. [Link]

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Bromination of 2-Methyl-1,8-naphthyridine Derivatives [yyhx.ciac.jl.cn]

A Technical Guide to the Spectroscopic Characterization of 2,7-Dibromo-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the novel heterocyclic compound, 2,7-Dibromo-1,8-naphthyridine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,8-naphthyridine scaffold.[1] The strategic placement of bromine atoms at the 2 and 7 positions offers synthetic handles for further functionalization, making a thorough understanding of its spectroscopic signature crucial for its application in drug design and development.

This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra. The protocols described herein are designed to be self-validating, ensuring the unequivocal identification and characterization of this key synthetic intermediate.

Molecular Structure and Synthesis Overview

This compound possesses a planar, bicyclic aromatic structure with the molecular formula C₈H₄Br₂N₂. The bromine substituents significantly influence the electronic properties and reactivity of the naphthyridine core.

Figure 1: Molecular structure of this compound.

The synthesis of this compound can be achieved from 1,8-naphthyridine-2,7-diol via a two-step process. The diol is first converted to 2,7-dichloro-1,8-naphthyridine using a chlorinating agent like phosphorus oxychloride. Subsequent bromination, for instance, using phosphorus tribromide, yields the target compound. Purification is typically achieved through column chromatography.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following workflow ensures a comprehensive analysis.

Caption: Experimental workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Rationale: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted Spectral Data and Interpretation:

Due to the symmetrical nature of the molecule, only two distinct proton signals are expected in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.25 | Doublet | ~ 8.5 | H-4, H-5 |

| ~ 7.60 | Doublet | ~ 8.5 | H-3, H-6 |

The downfield shift of H-4 and H-5 is attributed to their proximity to the electronegative nitrogen atoms. The observed coupling pattern, a pair of doublets, confirms the ortho-relationship between the protons on each pyridine ring.

¹³C NMR Spectroscopy

Rationale: Carbon NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

Predicted Spectral Data and Interpretation:

The symmetry of the molecule results in four distinct signals in the ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 | C-4a, C-8a | Quaternary carbons adjacent to nitrogen. |

| ~ 145 | C-2, C-7 | Carbons directly attached to bromine, deshielded. |

| ~ 138 | C-4, C-5 | Aromatic CH carbons. |

| ~ 125 | C-3, C-6 | Aromatic CH carbons. |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Expected Results and Interpretation:

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ should appear as a triplet, with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br isotopes, respectively.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 286, 288, 290 | Molecular ion with two bromine atoms |

| [M-Br]⁺ | 207, 209 | Loss of one bromine atom |

| [M-2Br]⁺ | 128 | Loss of both bromine atoms |

Further fragmentation may involve the loss of HCN from the naphthyridine ring.[2]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C and C=N stretching in the aromatic ring |

| ~ 850 | C-H out-of-plane bending |

| Below 700 | C-Br stretching |

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Expected Absorption Maxima (λ_max):

The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions of the aromatic system. Based on data for related 1,8-naphthyridine derivatives, absorption maxima are anticipated in the range of 250-350 nm.

Conclusion

The comprehensive application of these spectroscopic techniques provides a robust and reliable means of characterizing this compound. The integration of data from NMR, MS, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its molecular structure, which is a critical step in its further development and application in various fields of chemical and pharmaceutical research.

References

- Bădiţoiu, L., M., C., & Missir, A. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(9), 956-963.

- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.

- Jain, S., Kumar, A., & Kaur, B. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846.

Sources

An In-depth Technical Guide to the Crystal Structure of 2,7-Dibromo-1,8-naphthyridine and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents and functional materials. The introduction of halogen atoms at the 2 and 7 positions significantly modulates the electronic and steric properties of the core, giving rise to unique intermolecular interactions that dictate the solid-state architecture. This guide provides a comprehensive analysis of the anticipated crystal structure of 2,7-Dibromo-1,8-naphthyridine, drawing upon crystallographic data from closely related analogs and foundational principles of crystal engineering. Particular emphasis is placed on the role of halogen bonding and π-π stacking in directing supramolecular assembly. Methodologies for the synthesis, crystallization, and structural elucidation of such compounds are also detailed to provide a holistic resource for researchers in the field.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, is of considerable interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its planar structure and the presence of two nitrogen atoms make it an excellent scaffold for designing molecules with specific electronic and geometric attributes for targeted biological interactions.[3] The functionalization of the 1,8-naphthyridine core, particularly with halogen atoms, provides a powerful tool for fine-tuning its physicochemical properties and directing its solid-state packing, which is crucial for drug formulation and material design.

Molecular Structure of the 1,8-Naphthyridine Scaffold

To understand the crystal packing of this compound, it is essential to first consider the geometry of the core structure. While the specific crystal structure for the dibromo derivative is not publicly available, we can infer its key features from the crystallographic data of the closely related compound, 2,7-Bis(trichloromethyl)-1,8-naphthyridine.[4]

The 1,8-naphthyridine ring system is inherently planar. In the case of 2,7-Bis(trichloromethyl)-1,8-naphthyridine, the ring system is almost perfectly planar, with a root-mean-square deviation of just 0.0002 Å.[4] This planarity is a critical factor that influences the potential for π-π stacking interactions in the crystal lattice. The molecule possesses a C2 axis of symmetry passing through the center of the C4-C5 bond and bisecting the N1-N8 axis.

Below is a diagram illustrating the molecular structure of the 1,8-naphthyridine core with numbering.

Caption: Numbering of the 1,8-naphthyridine core.

Anticipated Crystal Structure and Intermolecular Interactions of this compound

In the absence of experimental data for this compound, we can predict its solid-state behavior based on the principles of crystal engineering and the observed structures of similar halogenated heterocycles. The dominant intermolecular interactions expected to govern the crystal packing are halogen bonds and π-π stacking.

Halogen Bonding

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.[5] The bromine atoms in this compound are expected to act as halogen bond donors. The nitrogen atoms of neighboring naphthyridine rings are the most likely halogen bond acceptors. This interaction can be represented as C-Br···N.

The crystal structure of 2,7-Bis(trichloromethyl)-1,8-naphthyridine exhibits short Cl···N contacts, providing experimental evidence for the prevalence of such interactions in this class of compounds.[4] These directional interactions are crucial in organizing the molecules into well-defined supramolecular architectures.[6]

π-π Stacking

The planar nature of the 1,8-naphthyridine core makes it highly susceptible to π-π stacking interactions. In the crystal structure of 2,7-Bis(trichloromethyl)-1,8-naphthyridine, the molecules are stacked in an antiparallel manner along the[1] direction.[4] A similar arrangement is anticipated for this compound, where the aromatic rings of adjacent molecules overlap, contributing to the overall stability of the crystal lattice.

The interplay between halogen bonding and π-π stacking will ultimately determine the final crystal packing. It is plausible that these interactions work in concert to form a herringbone or a slipped-stack arrangement, both of which are common packing motifs for planar aromatic molecules.

The following diagram illustrates the potential interplay of intermolecular forces in the crystal lattice.

Caption: Potential intermolecular interactions in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound

The synthesis of the precursor, 2,7-dichloro-1,8-naphthyridine, can be achieved by heating 1,8-naphthyridine-2,7-diol with a mixture of phosphorus pentachloride and phosphorus oxychloride.[7] The resulting crude product is then purified by recrystallization.[7]

Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. For small organic molecules, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.[1]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities and boiling points.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

The following table summarizes the crystallographic data for the analogous compound, 2,7-Bis(trichloromethyl)-1,8-naphthyridine.[4]

| Parameter | Value |

| Chemical Formula | C₁₀H₄Cl₆N₂ |

| Formula Weight | 364.85 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.9154 (4) |

| b (Å) | 6.5977 (1) |

| c (Å) | 10.5975 (2) |

| β (°) | 111.483 (2) |

| Volume (ų) | 1295.73 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.035 |

The following diagram outlines the general workflow for crystal structure determination.

Caption: General workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and deposited in a public database, this guide provides a robust framework for understanding its likely solid-state architecture. Based on the analysis of closely related structures and the principles of supramolecular chemistry, it is anticipated that a combination of halogen bonding and π-π stacking interactions will be the primary drivers of its crystal packing. The detailed experimental workflow serves as a practical guide for researchers aiming to synthesize and characterize this and other novel 1,8-naphthyridine derivatives. Further experimental investigation is warranted to validate these predictions and to fully elucidate the rich structural chemistry of this important class of compounds.

References

- Badawneh, M., Ferrarini, P., Mori, C., & Manera, C. (2001). 1,8-Naphthyridine derivatives: a patent review (2006-2010).

- Chandler, C. J., Deady, L. W., Reiss, J. A., & Tzimos, V. (1982). The synthesis of 2,7-dimethyl-1,8-naphthyridine. Journal of Heterocyclic Chemistry, 19(5), 1017-1019.

- Cosier, J., & Glazer, A. M. (1986). A nitrogen-gas-stream cryostat for general X-ray diffraction studies. Journal of Applied Crystallography, 19(2), 105-107.

- Gorecki, D. K. J., & Hawes, E. M. (1977). Synthesis of some 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 20(1), 124-128.

- Goswami, S., & Mukherjee, R. (1997). Molecular recognition: design of a new fluorescent sensor for barbiturates based on a 1,8-naphthyridine derivative. Tetrahedron Letters, 38(10), 1619-1622.

- Goswami, S., Mukherjee, R., & Mukherjee, R. (2001). A novel fluorescent chemosensor for the selective recognition of Mg2+ based on a 1,8-naphthyridine derivative. Tetrahedron Letters, 42(43), 7689-7691.

- Goswami, S., Mukherjee, R., & Jana, S. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936.

- Hawes, E. M., & Gorecki, D. K. J. (1977). The synthesis of some 1,8-naphthyridines. Journal of Heterocyclic Chemistry, 14(3), 499-501.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry.

- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven non-covalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.

- El-Gohary, N. S., & Shaaban, M. R. (2017). 1,8-Naphthyridine: a comprehensive review of its synthetic approaches and medicinal applications. European Journal of Medicinal Chemistry, 142, 334-353.

- Desiraju, G. R. (2013). Crystal engineering: a holistic view.

- Naphthyridines. In Comprehensive Organic Chemistry II (Second Edition) (Vol. 5, pp. 649-698). Elsevier.

-

Synthesis of 1,8-naphthyridines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

2,7-dichloro-1,8-naphthyridine. PubChem. (n.d.). Retrieved from [Link]

-

2,7-Bis(2-pyridyl)-1,8-naphthyridine. PubChem. (n.d.). Retrieved from [Link]

- Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical Reviews, 116(4), 2478-2601.

- 2,7-Dimethyl-1,8-naphthyridine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(9), o1747.

- Goswami, S., Maity, A. C., Mukherjee, R., & Fun, H. K. (2010). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o622.

Sources

- 1. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 4. 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Theoretical calculations of 2,7-Dibromo-1,8-naphthyridine electronic structure

An In-Depth Technical Guide to the Theoretical Calculation of 2,7-Dibromo-1,8-naphthyridine's Electronic Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to perform and interpret theoretical calculations of the electronic structure of this compound. The methodologies detailed herein are grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offering a robust protocol for gaining insights into the molecular properties critical for materials science and medicinal chemistry.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization at the 2 and 7 positions is a common strategy to modulate these biological activities.[3] Understanding the electronic structure of these compounds is paramount, as it governs their reactivity, stability, and interaction with biological targets. This compound serves as a key intermediate for further chemical modifications, making a thorough understanding of its electronic landscape essential for rational drug design.

Theoretical calculations provide a powerful, cost-effective lens to examine molecular properties at the subatomic level. By employing methods like DFT, we can predict and rationalize the molecule's behavior, guiding synthetic efforts and accelerating the discovery process. This guide outlines a self-validating computational workflow to elucidate the electronic characteristics of this compound.

Theoretical Foundation: The Power of Density Functional Theory (DFT)

For investigating the electronic properties of organic molecules like this compound, Density Functional Theory (DFT) stands out as the method of choice. It offers a favorable balance between computational accuracy and resource requirements. DFT calculations are used to determine electronic properties and predict equilibrium molecular geometries.[3][4] The core principle of DFT is that the energy of a molecule can be determined from its electron density.

To investigate excited states and simulate electronic absorption spectra, we extend our approach to Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a powerful tool for understanding how the molecule interacts with light, which is crucial for applications in photochemistry and for designing chromophores.

Comprehensive Computational Protocol

This section details a step-by-step methodology for calculating the electronic structure of this compound. The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional with a 6-31G(d) basis set has been shown to provide reliable results for similar 1,8-naphthyridine systems and serves as our starting point.[3][4]

Step 1: Ground State Geometry Optimization

The essential first step is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

-

Construct the initial molecular structure of this compound using a molecular builder.

-

Perform a geometry optimization using DFT.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-31G(d)

-

-

Perform a frequency calculation on the optimized geometry. This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Causality Behind Choices: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves accuracy for many organic systems. The 6-31G(d) basis set includes polarization functions (d) on heavy atoms, which are necessary to accurately describe the bonding environment, especially for a planar aromatic system with heteroatoms and halogens.

Step 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. Their energy levels and spatial distribution provide deep insights into the molecule's reactivity.

Protocol:

-

Using the optimized geometry from Step 1, perform a single-point energy calculation with the same level of theory (B3LYP/6-31G(d)).

-

Extract the energies of the HOMO and LUMO (EHOMO and ELUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution across the molecule.

Expert Insights: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[5] The distribution of the HOMO indicates regions susceptible to electrophilic attack (electron-donating sites), while the LUMO distribution highlights regions prone to nucleophilic attack (electron-accepting sites).

Step 3: Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several key "reactivity descriptors" that quantify the molecule's chemical behavior based on Koopman's theorem.[6]

Protocol:

-

Use the calculated EHOMO and ELUMO to determine the following properties:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electronegativity (χ): χ = (I + A) / 2

-

Electronic Chemical Potential (μ): μ = -χ

-

Electrophilicity Index (ω): ω = μ² / (2η)

-

Trustworthiness of the Protocol: This set of calculations provides a cross-validating network of properties. For instance, a molecule with a large HOMO-LUMO gap will inherently have high chemical hardness and low softness, providing a consistent picture of its stability.[5][6]

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides a clear and intuitive guide to the charge distribution.

Protocol:

-

From the optimized geometry and calculated wavefunction, generate the Molecular Electrostatic Potential (MEP) surface.

-

Visualize the MEP map. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas are neutral.

Expert Insights: For this compound, we would expect the regions around the nitrogen atoms to be electron-rich (red) due to the lone pairs, making them potential sites for hydrogen bonding or coordination. The bromine atoms, being electronegative, will also influence the charge distribution.

Step 5: Simulating the Electronic Absorption Spectrum (TD-DFT)

To predict how the molecule absorbs light, we use TD-DFT to calculate the electronic transitions from the ground state to various excited states.

Protocol:

-

Perform a TD-DFT calculation on the optimized ground-state geometry.

-

Method: TD-DFT

-

Functional/Basis Set: B3LYP/6-31G(d)

-

-

Analyze the output to identify the lowest several singlet-singlet electronic transitions.

-

For each transition, record the excitation energy (in eV or nm) and the oscillator strength (f).

-

The oscillator strength indicates the probability of a given transition occurring. Transitions with f > 0.01 are typically considered significant and will appear as peaks in the simulated UV-Vis spectrum.

Causality Behind Choices: This step allows for direct comparison with experimental spectroscopic data. A good correlation between the calculated and experimental spectra validates the chosen computational model. The analysis of the orbitals involved in the main transitions (e.g., HOMO -> LUMO) provides a detailed understanding of the nature of the electronic excitation, such as identifying it as a π-π* transition.

Data Presentation and Visualization

Workflow for Electronic Structure Calculation

Caption: Computational workflow for determining the electronic properties of this compound.

Relationship Between FMOs and Reactivity

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of 1,8-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] The functionalization of this core structure is paramount for the development of new chemical entities with tailored biological activities. This technical guide provides a comprehensive examination of the mechanism governing the electrophilic bromination of 1,8-naphthyridine, a key transformation for introducing bromine atoms that can serve as versatile synthetic handles. A detailed analysis of the electronic properties of the 1,8-naphthyridine ring system, the role of acidic catalysts such as oleum, and the factors dictating the regioselectivity of the reaction are presented. Furthermore, this guide includes a representative experimental protocol for the synthesis of 3-bromo-1,8-naphthyridine, offering practical insights for laboratory application.

Introduction: The Chemical Landscape of 1,8-Naphthyridine

1,8-Naphthyridine is a bicyclic heteroaromatic compound composed of two fused pyridine rings. The presence of two nitrogen atoms significantly influences the electronic distribution within the ring system, rendering it electron-deficient and thus less susceptible to electrophilic attack compared to benzene. This inherent electronic nature poses challenges for its direct functionalization via electrophilic aromatic substitution. However, understanding and overcoming these hurdles are crucial for leveraging the full potential of the 1,8-naphthyridine scaffold in medicinal chemistry and materials science.[1][2][3]

The Core Mechanism of Electrophilic Bromination

The electrophilic bromination of 1,8-naphthyridine proceeds through a classical electrophilic aromatic substitution pathway. The reaction is typically carried out in the presence of a strong acid, such as oleum (fuming sulfuric acid), which plays a dual role in the reaction mechanism.

Generation of the Electrophile and Activation of the Substrate

Under strongly acidic conditions, molecular bromine is polarized, enhancing its electrophilicity. The primary role of oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is to protonate the 1,8-naphthyridine ring. Given the basic nature of the nitrogen atoms, they are readily protonated in a strong acidic medium. This protonation further deactivates the ring towards electrophilic attack by introducing a positive charge, which repels the incoming electrophile.

Caption: Generation of the active species for bromination.

Regioselectivity: The Decisive Role of the Sigma Complex Stability

The regiochemical outcome of the bromination is dictated by the relative stability of the possible Wheland intermediates (sigma complexes) formed upon the attack of the electrophile at different positions of the 1,8-naphthyridine ring.

The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating all positions in the ring. However, the deactivation is most pronounced at the α- and γ-positions relative to the nitrogen atoms. Consequently, electrophilic attack is directed to the β-positions (C-3 and C-6), which are analogous to the C-3 position in pyridine.

Attack at the C-3 position results in a sigma complex where the positive charge is delocalized over three carbon atoms. Crucially, none of the resonance structures place the positive charge on the electronegative nitrogen atoms. In contrast, attack at the C-2 or C-4 positions would lead to a resonance structure where a nitrogen atom bears a positive charge, which is a highly energetically unfavorable scenario.

Caption: Regioselectivity of electrophilic bromination of 1,8-naphthyridine.

Therefore, the electrophilic bromination of 1,8-naphthyridine selectively yields 3-bromo-1,8-naphthyridine .

Experimental Protocol: Synthesis of 3-Bromo-1,8-naphthyridine

The following protocol is a representative procedure for the synthesis of 3-bromo-1,8-naphthyridine. As with all chemical reactions, appropriate safety precautions must be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1,8-Naphthyridine | 254-60-4 | 130.14 | 1.0 g |

| Oleum (20% SO₃) | 8014-95-7 | - | 10 mL |

| Bromine | 7726-95-6 | 159.81 | 0.4 mL |

| Sodium sulfite | 7757-83-7 | 126.04 | As needed |

| Sodium bicarbonate | 144-55-6 | 84.01 | As needed |

| Dichloromethane | 75-09-2 | 84.93 | As needed |

| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,8-naphthyridine (1.0 g).

-

Addition of Oleum: Carefully add oleum (10 mL) to the flask while cooling in an ice bath. Stir the mixture until the 1,8-naphthyridine is completely dissolved.

-

Addition of Bromine: Slowly add bromine (0.4 mL) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 4 hours.

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Workup: If any unreacted bromine remains, add a small amount of sodium sulfite solution to decolorize it. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-bromo-1,8-naphthyridine.

Caption: Experimental workflow for the synthesis of 3-bromo-1,8-naphthyridine.

Conclusion

The electrophilic bromination of 1,8-naphthyridine is a regioselective process that predominantly yields the 3-bromo derivative. This selectivity is a direct consequence of the electronic properties of the diazine ring system, where the stability of the sigma complex intermediate dictates the position of electrophilic attack. The use of strong acidic conditions, such as oleum, is necessary to facilitate the reaction on the electron-deficient 1,8-naphthyridine core. The resulting 3-bromo-1,8-naphthyridine is a valuable intermediate for further synthetic transformations, enabling the development of novel compounds with potential applications in drug discovery and materials science.

References

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

-

Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. ResearchGate. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

-

Regioselective synthesis of functionalized[4]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

Selectivity in Radical Halogenation. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,7-Dibromo-1,8-naphthyridine

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for developing a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1] Furthermore, the unique photophysical properties of 1,8-naphthyridine derivatives have led to their application as fluorescent probes and in the development of novel organic materials.[2] The functionalization of the 1,8-naphthyridine skeleton is therefore a critical endeavor for the discovery of new chemical entities with tailored properties.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex organic molecules, and their application to the 2,7-dibromo-1,8-naphthyridine scaffold opens up a vast chemical space for exploration. This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this compound. The protocols are designed to be robust and adaptable, with a strong emphasis on the underlying mechanistic principles to empower users to troubleshoot and optimize these transformations.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][4] Understanding this cycle is paramount for rational catalyst and condition selection.

Caption: Generalized Palladium Catalytic Cycle.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[3]

2. Transmetalation (Suzuki and Sonogashira Reactions):

-

Suzuki-Miyaura: An organoboron reagent (R'-B(OR)₂) transfers its organic group to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.[5]

-

Sonogashira: A copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the Pd(II) complex.[6] Copper-free Sonogashira protocols have also been developed.

3. Amine Coordination and Deprotonation (Buchwald-Hartwig Amination): An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[4]

4. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][4]

Challenges with the 1,8-Naphthyridine Scaffold

The presence of two nitrogen atoms in the 1,8-naphthyridine ring can present challenges in palladium-catalyzed cross-coupling reactions. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This can manifest as sluggish reactions or the need for higher catalyst loadings. The choice of an appropriate ligand is therefore crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired catalytic cycle over off-cycle pathways.

Detailed Protocols and Application Notes

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following protocol is adapted from studies on the closely related 2,7-dichloro-1,8-naphthyridine and is expected to be effective for the dibromo analog.[2]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound

-

Aryl- or vinylboronic acid (2.2 - 3.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the boronic acid (2.2-2.5 eq.), and the base (3.0-4.0 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Degas the solution by bubbling with the inert gas for 15-30 minutes.

-

In a separate vial, weigh the palladium catalyst and ligand (if used) and add them to the reaction mixture under a positive flow of inert gas.

-

Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | >90[2] |

| 3 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | Good |

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl- and vinyl-alkynes.[7]

Protocol 2: General Procedure for the Sonogashira Coupling of this compound

Caption: Sonogashira Coupling Workflow.

Materials:

-

This compound

-

Terminal alkyne (2.2 - 3.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Ligand (e.g., PPh₃)

-

Base (e.g., Et₃N, DIPEA)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, the copper(I) co-catalyst, and the ligand.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base via syringe.

-

Degas the solution by bubbling with the inert gas for 15-30 minutes.

-

Add the terminal alkyne (2.2-2.5 eq.) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (typically 25-80 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPEA | DMF | 80 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | Toluene | 70 |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8] The choice of ligand and base is critical for achieving high yields and preventing side reactions.

Protocol 3: General Procedure for the Buchwald-Hartwig Amination of this compound

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

-

This compound

-

Amine (2.2 - 3.0 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, Xantphos, Josiphos)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Inside a glovebox, add this compound (1.0 eq.), the palladium precatalyst, the ligand, and the base to a reaction vessel.

-

Add the anhydrous solvent, followed by the amine (2.2-2.5 eq.).

-

Seal the vessel, remove it from the glovebox, and heat to the desired temperature (typically 80-130 °C) with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a plug of silica gel, eluting with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2) | Josiphos (CyPF-t-Bu) (4) | K₃PO₄ | Toluene | 120 |

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of functionalized derivatives. By understanding the fundamental mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct novel C-C and C-N bonds on this important heterocyclic scaffold. The protocols provided herein serve as a robust starting point for the exploration of new chemical space, enabling the development of novel therapeutics and advanced materials.

References

-

Biffis, A., et al. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions. Springer. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

-

Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl halides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery That Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Zong, R., et al. (2006). Synthesis and properties of 2,7-disubstituted-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 167-171. [Link]

-

Jain, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-788. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel [mdpi.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Synthesis of 2,7-Diaryl-1,8-Naphthyridines: A Comprehensive Guide for Researchers

Introduction: The Versatility and Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant interest in medicinal chemistry and materials science.[1] Its unique structural and electronic properties make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[2][3] Derivatives of 1,8-naphthyridine have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] In the realm of materials science, the rigid and planar nature of the 1,8-naphthyridine ring system, coupled with its ability to engage in hydrogen bonding, makes it an attractive building block for fluorescent probes and organic semiconductors.[6][7]

This guide provides a detailed exploration of the synthesis of 2,7-diaryl-1,8-naphthyridines, a key class of derivatives with significant potential. We will focus on the strategic use of 2,7-dibromo-1,8-naphthyridine as a versatile starting material for palladium-catalyzed cross-coupling reactions, offering in-depth protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Overview: Accessing the 2,7-Diaryl-1,8-Naphthyridine Core

The primary strategy for the synthesis of 2,7-diaryl-1,8-naphthyridines revolves around the palladium-catalyzed cross-coupling of a dihalogenated 1,8-naphthyridine precursor with appropriate aryl partners. This compound serves as an ideal and reactive starting material for these transformations. The key methodologies covered in this guide are the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. Each of these methods offers distinct advantages and considerations, which will be discussed in detail.

Figure 1: Key synthetic routes to 2,7-diaryl-1,8-naphthyridines.

Synthesis of the Starting Material: this compound

A reliable synthesis of the this compound starting material is paramount. A common and effective route begins with the commercially available 2,7-dihydroxy-1,8-naphthyridine.

Protocol 1: Synthesis of this compound

Materials:

-

2,7-Dihydroxy-1,8-naphthyridine

-

Phosphorus oxybromide (POBr₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, suspend 2,7-dihydroxy-1,8-naphthyridine (1.0 equiv.) in anhydrous toluene.

-

Addition of Reagents: Carefully add phosphorus oxybromide (POBr₃, 3.0 equiv.) portion-wise to the suspension at room temperature. A small amount of anhydrous DMF (catalytic) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the 1,8-naphthyridine ring system makes the 2 and 7 positions susceptible to nucleophilic attack, and in the context of cross-coupling, facilitates the oxidative addition of the palladium catalyst.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, owing to its mild reaction conditions and the commercial availability and stability of boronic acid reagents.[8]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] For electron-deficient heteroaromatics like 1,8-naphthyridine, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally a facile process. The choice of ligand is critical to stabilize the palladium catalyst and promote the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

-

This compound

-

Arylboronic acid (2.2-2.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (3.0-4.0 equiv.)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), the palladium catalyst (2-5 mol%), and the base (3.0-4.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,7-diaryl-1,8-naphthyridine.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-92 |

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling utilizes organostannane reagents as the coupling partners.[6] While organostannanes are often more toxic than boronic acids, the Stille reaction can be advantageous when the corresponding boronic acid is unstable or difficult to prepare.[10]

Materials:

-

This compound

-

Aryltributylstannane (2.2-2.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) (2-5 mol%)

-

Solvent (e.g., anhydrous toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%) in the anhydrous solvent.

-

Reagent Addition: Add the aryltributylstannane (2.2-2.5 equiv.) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction to 90-110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts as a fluoride salt. Filter the mixture through a pad of Celite.

-

Extraction: Extract the filtrate with an appropriate organic solvent.

-

Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11] This reaction is particularly useful for introducing amino functionalities at the 2 and 7 positions of the 1,8-naphthyridine core.

Materials:

-

This compound

-

Amine or aniline (2.2-2.5 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄) (2.5-3.0 equiv.)

-

Solvent (e.g., anhydrous toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Reagent Addition: Add this compound (1.0 equiv.), the amine or aniline (2.2-2.5 equiv.), and the anhydrous solvent.

-

Degassing: Seal the tube and remove it from the glovebox. If not using a glovebox, degas the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.[12]

Applications of 2,7-Diaryl-1,8-Naphthyridines

The unique properties of 2,7-diaryl-1,8-naphthyridines have led to their exploration in various fields.

Materials Science: Fluorescent Probes and Organic Electronics

The extended π-conjugation in 2,7-diaryl-1,8-naphthyridines often results in interesting photophysical properties, including fluorescence.[5] For example, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine has been shown to be an ultrasensitive fluorescent probe for glucopyranosides.[7] The emission properties can be tuned by varying the nature of the aryl substituents.

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield | Application | Reference |

| 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine | 380 | 450 | - | Glucopyranoside sensor | [7] |

| 2,7-Dialkylamino-4-methyl-1,8-naphthyridines | 340 | 360-500 | - | Fluorescent probes | [5] |

Medicinal Chemistry: Therapeutic Potential

The 1,8-naphthyridine scaffold is a common feature in many biologically active compounds. 2,7-Disubstituted derivatives have been investigated as potential anticancer agents and kinase inhibitors.[13] For instance, certain 2,8-diaryl-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase, a target for antimalarial drugs.[4] While this is a different isomer, it highlights the potential of diaryl-naphthyridines as kinase inhibitors. Additionally, some 1,8-naphthyridine derivatives have shown promising activity against various cancer cell lines.

Conclusion and Future Outlook